2-Hydroxy-3-methyl-2-(trifluoromethyl)pentanoic acid
Description
Properties
Molecular Formula |
C7H11F3O3 |
|---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
2-hydroxy-3-methyl-2-(trifluoromethyl)pentanoic acid |
InChI |
InChI=1S/C7H11F3O3/c1-3-4(2)6(13,5(11)12)7(8,9)10/h4,13H,3H2,1-2H3,(H,11,12) |
InChI Key |
QKZLTQIKMDBBRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Cyanide Condensation and Hydrolysis Route
A patented process for preparing hydroxy-substituted methylated acids (e.g., hydroxy-3-methyl glutaric acid analogs) involves:
- Condensation of an alkali metal cyanide (e.g., sodium cyanide) with appropriate precursors in an aprotic polar solvent such as dimethyl sulfoxide (DMSO) at 80–100 °C.
- The reaction proceeds via nucleophilic attack forming a nitrile intermediate.
- Subsequent hydrolysis of the nitrile intermediate in aqueous medium with sodium hydroxide and hydrogen peroxide at 20 °C to boiling temperature yields the hydroxy acid.
- The reaction mixture is cooled, acidified with hydrochloric acid, and extracted with organic solvents (e.g., dichloromethane), followed by drying and purification steps.
- This method achieves an overall yield of approximately 36% and is scalable with inexpensive starting materials.
| Step | Conditions | Reagents | Notes |
|---|---|---|---|
| Cyanide condensation | 80–100 °C, aprotic polar solvent | Sodium cyanide, DMSO | Formation of nitrile intermediate |
| Hydrolysis | 20 °C to boiling, aqueous medium | NaOH, H2O2 | Converts nitrile to hydroxy acid |
| Workup | Cooling, acidification, extraction | HCl, dichloromethane | Isolation of product |
Diazotization of Amino Acid Precursors
A method for synthesizing hydroxy-substituted methylpentanoic acids involves:
- Starting from 2-methyl-L-phenylalanine hydrochloride , dissolved in a mixed solvent of 1,4-dioxane and water with dilute sulfuric acid.
- Diazotization reaction is performed by dropwise addition of sodium nitrite at low temperature, followed by stirring overnight at room temperature.
- The product is extracted with ethyl acetate, washed, dried, and purified by slurry in petroleum ether/ethyl acetate (3:1).
- This method avoids toxic cyanide reagents and chromatographic purification, making it suitable for scale-up.
- The yield reported is approximately 85% for the hydroxy acid intermediate.
| Step | Conditions | Reagents | Notes |
|---|---|---|---|
| Diazotization | 0 °C to room temp, overnight | 2-methyl-L-phenylalanine HCl, NaNO2, dilute H2SO4 | Generates hydroxy acid with retention of stereochemistry |
| Extraction & Purification | Room temp, organic solvent extraction | Ethyl acetate, petroleum ether | High purity product obtained |
Trifluoromethylation Strategies
Introduction of the trifluoromethyl group at the 2-position can be achieved by:
Electrophilic trifluoromethylation using reagents such as Togni’s reagent or Umemoto’s reagent on suitable enolates or silyl enol ethers derived from the pentanoic acid backbone.
Nucleophilic trifluoromethylation using trifluoromethyltrimethylsilane (Ruppert-Prakash reagent) in the presence of fluoride ion sources to add CF3 to carbonyl precursors.
These methods require careful control of reaction conditions to avoid overreaction or side products and often follow initial synthesis of the hydroxy acid backbone.
Detailed Research Findings and Data
Summary of Preparation Methodology
The preparation of 2-Hydroxy-3-methyl-2-(trifluoromethyl)pentanoic acid typically involves a multi-step synthetic route :
- Synthesis of the hydroxy-3-methylpentanoic acid backbone via either cyanide condensation/hydrolysis or diazotization of amino acid precursors.
- Introduction of the trifluoromethyl group at the 2-position through electrophilic or nucleophilic trifluoromethylation techniques.
- Purification and isolation by standard organic extraction, acidification, and drying methods.
This approach balances yield, stereochemical control, and scalability, leveraging well-established synthetic organic chemistry principles.
Notes on Scale-Up and Practical Considerations
- The diazotization method is preferred for industrial scale due to avoidance of toxic cyanide and simpler purification.
- Trifluoromethylation steps require careful reagent handling and may benefit from flow chemistry techniques to improve safety and reproducibility.
- Reaction monitoring by NMR and LC-MS is essential to confirm intermediate and final product identity and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-methyl-2-(trifluoromethyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C6H12O3
- Molecular Weight : 132.16 g/mol
- CAS Number : 488-15-3
This compound features a hydroxy substituent at position 2 of the 3-methylpentanoic acid structure, making it a unique branched-chain fatty acid with potential applications in biochemistry and pharmaceuticals.
Metabolic Studies
2-Hydroxy-3-methyl-2-(trifluoromethyl)pentanoic acid is a significant metabolite derived from the metabolism of L-isoleucine. It plays a role in understanding metabolic disorders, particularly in conditions such as maple syrup urine disease (MSUD), where elevated levels of this compound are observed. Research indicates that it can serve as a biomarker for diagnosing MSUD, aiding in early intervention strategies to manage the disease effectively .
Pharmaceutical Development
The compound has been explored for its therapeutic potential due to its structural properties. Its ability to interact with biological systems makes it a candidate for drug formulation, particularly in targeting metabolic pathways affected by branched-chain amino acids. Studies have indicated that modifications to the structure of this compound can enhance its efficacy in treating metabolic disorders .
Environmental Science
In environmental studies, this compound has been assessed for its fate and transport in ecosystems. Its behavior in water systems is crucial for understanding its ecological impact, particularly regarding bioaccumulation and toxicity to aquatic organisms. The compound’s partitioning in water bodies has been modeled using fugacity models, which predict its environmental distribution and potential risks associated with industrial releases .
Data Tables
Case Study 1: Maple Syrup Urine Disease
A study published in Metabolomics highlighted the role of this compound as a biomarker in patients with maple syrup urine disease. Elevated levels were correlated with neurological dysfunctions, providing insights into the metabolic disruptions caused by this inherited condition .
Case Study 2: Ecotoxicological Assessment
Research conducted by Environment Canada evaluated the environmental impact of various organic compounds, including this compound. The study utilized a Level III fugacity model to predict the chemical's behavior in aquatic environments, revealing significant bioaccumulation potential and highlighting the need for regulatory assessment .
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-methyl-2-(trifluoromethyl)pentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The hydroxy group may participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
3-Hydroxy-3-methylpentanoic Acid
- Structure : Differs in the position of the hydroxyl and methyl groups (C3 hydroxyl vs. C2 hydroxyl in the target compound).
- Properties : Lacks the trifluoromethyl group, resulting in lower acidity and lipophilicity compared to the target compound .
- Applications : Used in biochemical studies of branched-chain fatty acid metabolism .
(R)-2-Hydroxy-4-methylpentanoic Acid
- Structure : Features a hydroxyl group at C2 and a methyl group at C3.
- Key Difference : Absence of the trifluoromethyl group reduces steric hindrance and electronic effects .
- Synthesis : Often derived via enantioselective enzymatic resolution .
3-(Trifluoromethyl)pentanoic Acid
- Structure : Trifluoromethyl group at C3 instead of C2.
- Impact : Altered electronic distribution may influence reactivity in nucleophilic substitutions .
- Applications : Intermediate in agrochemical synthesis .
Ethyl 2-Hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate
Functional Group Variations
Amino Acid Derivatives
- Example: (2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid.
- Comparison: The amino group replaces the hydroxyl group, enabling peptide bond formation. This derivative is used in pharmaceutical research for chiral building blocks .
Perfluorinated Analogs
Physicochemical Properties
Table 1 summarizes key properties of selected analogs:
Biological Activity
2-Hydroxy-3-methyl-2-(trifluoromethyl)pentanoic acid, a branched-chain fatty acid derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance lipophilicity and biological activity.
The molecular formula of this compound is . Its structure includes a hydroxyl group, a methyl group, and a trifluoromethyl substituent, which contribute to its chemical reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The trifluoromethyl group is particularly noteworthy for its role in enhancing the compound's interaction with biological targets.
Antimicrobial Activity
Studies have shown that derivatives of compounds containing the trifluoromethyl group can display significant antimicrobial activity against various bacterial strains. For instance, similar compounds have been reported to inhibit methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 2 µg/mL . While specific data for this compound is limited, its structural analogs suggest potential efficacy against resistant bacterial strains.
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. For example, compounds with similar structural motifs have demonstrated cytotoxic effects on cancer cell lines such as SW480 (colorectal cancer), SW620 (lymph node metastatic colorectal cancer), and PC3 (prostate cancer) cells . The mechanism of action typically involves the induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition
The enzyme inhibition profile of this compound is an area of active research. Compounds with similar structures have been shown to act as dual inhibitors of DNA gyrase and topoisomerase IV . These enzymes are critical for bacterial DNA replication and are common targets for antibiotic development.
Case Studies
- Antimicrobial Efficacy : A study investigating the antimicrobial properties of various trifluoromethyl-containing compounds found that those with higher lipophilicity exhibited enhanced activity against Gram-positive bacteria. The study highlighted that structural modifications, such as the addition of hydroxyl groups, could further improve efficacy.
- Cytotoxicity Against Cancer Cells : Research involving structurally related compounds indicated that the presence of a trifluoromethyl group significantly increased cytotoxicity against prostate cancer cell lines. The study utilized assays to measure cell viability post-treatment with varying concentrations of the compound.
The biological activities associated with this compound can be attributed to its ability to interact with specific molecular targets:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit protein synthesis by targeting ribosomal RNA.
- Anticancer Mechanism : Induction of apoptosis in cancer cells may occur through the activation of caspases or modulation of cell cycle regulatory proteins.
Comparative Analysis
To better understand the biological activity of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Hydroxyl & trifluoromethyl groups | Potentially high | Moderate |
| Trifluoroacetylated derivatives | Trifluoromethyl & acetyl groups | High | High |
| Alkylphenylthiourea complexes | Halogenated phenyl & thiourea | Very high | Moderate |
Q & A
Q. What synthetic strategies are effective for the stereoselective synthesis of 2-Hydroxy-3-methyl-2-(trifluoromethyl)pentanoic acid?
- Methodological Answer : The synthesis can leverage chiral pool strategies or asymmetric catalysis. For example, starting from a trifluoromethyl-containing precursor (e.g., 4-(trifluoromethyl)-2-substituted phenyl derivatives, as seen in patent applications ), hydroxylation and methylation steps can be optimized using protecting groups like trityl . Key challenges include controlling stereochemistry at the trifluoromethyl-bearing carbon. Techniques such as chiral HPLC or enzymatic resolution may be required to isolate enantiomers, especially given the diastereomeric mixtures observed in similar hydroxy-methylpentanoic acids .
Q. How can structural confirmation of this compound be achieved using spectroscopic methods?
- Methodological Answer : High-resolution mass spectrometry (HRMS) is critical for verifying the molecular formula (e.g., exact mass analysis as in ). For stereochemical determination, 2D-NMR techniques (COSY, HSQC, NOESY) are essential. The trifluoromethyl group’s distinct NMR signal (~-60 to -70 ppm) can confirm its presence and spatial arrangement. Comparisons to analogs like 3-hydroxy-2-methylpentanoic acid (C6H12O3, MW 132.16 ) provide reference data for chemical shifts and coupling patterns.
Advanced Research Questions
Q. What mechanistic insights explain the radical-scavenging potential of this compound?
- Methodological Answer : Pulse radiolysis studies, as applied to organoselenium analogs , can quantify reaction kinetics with oxidizing radicals (e.g., •OH, ROO•). Theoretical calculations (e.g., TDDFT at the M05-2X/6-311+G(d,p) level) predict transient species like dimer anions with 4Se–Se bonds, which align with experimental λmax values . For the trifluoromethyl analog, similar computational modeling could assess thermodynamic feasibility of radical adduct formation.
Q. How does the trifluoromethyl group influence metabolic stability in pharmacokinetic studies?
- Methodological Answer : Deuterium-labeled analogs (e.g., pentanoic acid-d9 ) enable tracking via mass spectrometry. Comparative studies between trifluoromethyl and non-fluorinated analogs can reveal metabolic pathways (e.g., cytochrome P450-mediated oxidation). In vitro assays using liver microsomes, paired with LC-MS/MS, quantify metabolite formation rates and identify degradation hotspots .
Q. What role does this compound play in modulating enzyme activity, and how can this be experimentally validated?
- Methodological Answer : Enzyme inhibition assays (e.g., ROCK kinase activation studies ) can test functional effects. Structure-activity relationship (SAR) studies should compare analogs with varying substituents (e.g., benzyl vs. phenyl groups ). Crystallography or molecular docking (using software like AutoDock) may reveal binding interactions with active sites, particularly the steric and electronic effects of the trifluoromethyl group .
Data Contradictions and Resolution
Q. Conflicting reports on the bioactivity of trifluoromethylated carboxylic acids: How to address discrepancies?
- Resolution Strategy : Variations in assay conditions (e.g., radical concentrations in antioxidant studies ) or impurities in synthesized batches may explain contradictions. Rigorous purity validation (HPLC ≥98% ) and standardized protocols (e.g., OECD guidelines for in vitro testing ) are essential. Meta-analyses of published data, focusing on substituent position (e.g., para vs. meta trifluoromethyl ), can clarify trends.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
